6-(3-Bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
6-(3-Bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the imidazo[2,1-b][1,3,4]thiadiazole family, known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions . The general reaction scheme can be represented as follows:
Thiosemicarbazide Derivative Preparation: Thiosemicarbazide reacts with an appropriate aldehyde or ketone to form the thiosemicarbazone.
Cyclization: The thiosemicarbazone undergoes cyclization with an α-haloketone (e.g., 3-bromoacetophenone) in the presence of a base to form the imidazo[2,1-b][1,3,4]thiadiazole ring.
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles (e.g., amines, thiols) under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b][1,3,4]thiadiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
6-(3-Bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds in the imidazo[2,1-b][1,3,4]thiadiazole family:
6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole: Similar structure but with a chlorine atom instead of bromine.
6-(4-Nitrophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole: Contains a nitro group, which can enhance its antimicrobial properties.
6-(4-Methylphenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole: The methyl group can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its bromine substituent, which can be further modified to create a wide range of derivatives with diverse biological activities.
Properties
Molecular Formula |
C11H8BrN3S |
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Molecular Weight |
294.17 g/mol |
IUPAC Name |
6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H8BrN3S/c1-7-14-15-6-10(13-11(15)16-7)8-3-2-4-9(12)5-8/h2-6H,1H3 |
InChI Key |
FBXPKBUAFVVZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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